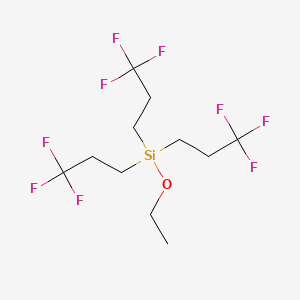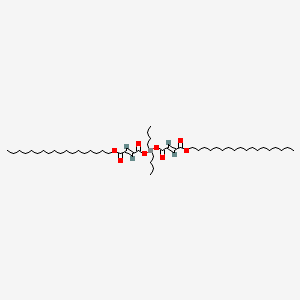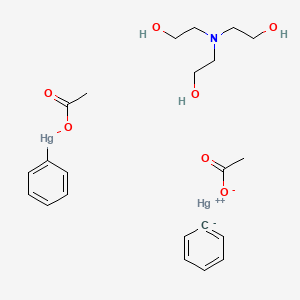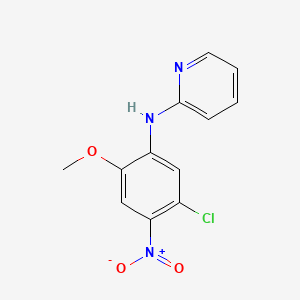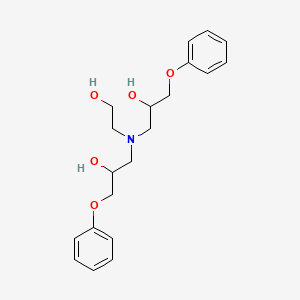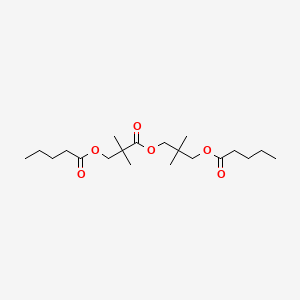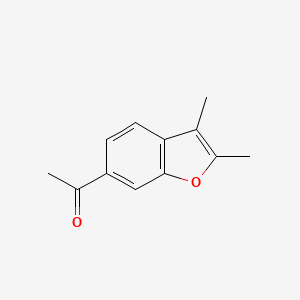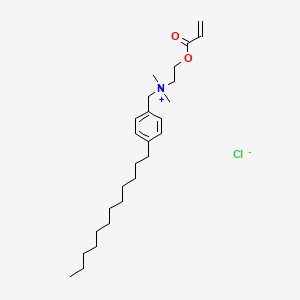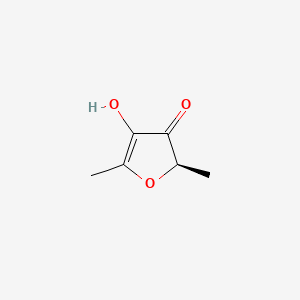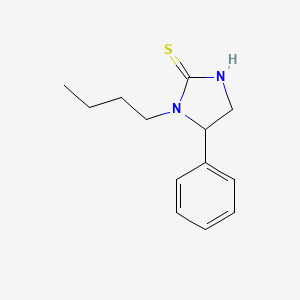
1-Butyl-5-phenyl-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-phenyl-2-imidazolidinethione is a heterocyclic compound containing sulfur. It belongs to the class of imidazolidine-2-thiones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-5-phenyl-2-imidazolidinethione can be synthesized through several methods. One common approach involves the reaction of phenylglycine methyl ester with butyl isothiocyanate under controlled conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-5-phenyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkyl or N-aryl derivatives, S-alkyl or S-aryl derivatives.
Applications De Recherche Scientifique
1-Butyl-5-phenyl-2-imidazolidinethione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating infections and as an anti-cancer agent.
Industry: Employed in the development of new materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-butyl-5-phenyl-2-imidazolidinethione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and replication. .
Comparaison Avec Des Composés Similaires
1-Butyl-5-phenyl-2-imidazolidinethione can be compared with other similar compounds, such as:
Imidazolidine-2-thione: Shares a similar core structure but lacks the butyl and phenyl substituents. It also exhibits antimicrobial and antifungal activities.
Imidazole-2-thione: Contains an imidazole ring instead of an imidazolidine ring. It is known for its antithyroid and antioxidant properties.
Benzimidazolidin-2-one: Contains a benzimidazole ring and is used in pharmaceuticals for its anti-inflammatory and anti-cancer properties
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
186424-04-4 |
|---|---|
Formule moléculaire |
C13H18N2S |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
1-butyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C13H18N2S/c1-2-3-9-15-12(10-14-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,14,16) |
Clé InChI |
MWPTUNSIFAINSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(CNC1=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


